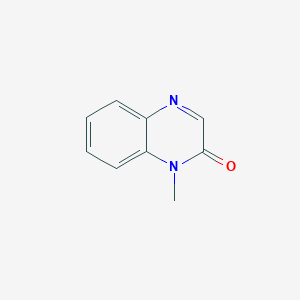

1-Methylquinoxalin-2-one

描述

Significance of Quinoxaline (B1680401) Derivatives in Chemical Sciences

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a cornerstone in the field of medicinal chemistry. mdpi.comnih.gov Quinoxaline and its derivatives have garnered substantial attention from researchers due to their extensive array of pharmacological and biological activities. mdpi.comresearchgate.netsapub.org These compounds are integral to the development of new therapeutic agents, with a broad spectrum of applications. mdpi.comnih.gov

The diverse biological activities attributed to the quinoxaline scaffold include:

Anticancer: Many quinoxaline derivatives have been investigated for their potential to inhibit cancer cell growth and induce apoptosis. mdpi.comontosight.ai

Antimicrobial: The quinoxaline nucleus is a key feature in various agents developed for their antibacterial and antifungal properties. researchgate.netontosight.ainih.gov

Antiviral: Research has demonstrated the efficacy of certain quinoxaline compounds against various viruses. mdpi.comresearchgate.net

Anti-inflammatory: These derivatives have shown potential as anti-inflammatory agents. mdpi.comresearchgate.net

Other Activities: The therapeutic potential of quinoxalines also extends to anticonvulsant, antidiabetic, antimalarial, and anti-tubercular applications. mdpi.comsapub.org

The versatility of the quinoxaline ring system allows for structural modifications, enabling the synthesis of a wide variety of derivatives with improved potency and specificity. nih.govresearchgate.net This structural flexibility makes quinoxalines a subject of continuous research in the quest for novel drugs. mdpi.com The core structure, with its nitrogen heteroatoms, facilitates interactions with various biological targets through hydrogen bonding and other molecular forces, contributing to its broad pharmacological profile. ontosight.airesearchgate.net

Table 1: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | References |

|---|---|

| Anticancer / Antineoplastic | mdpi.comresearchgate.netontosight.ainih.govnih.gov |

| Anti-inflammatory | mdpi.comresearchgate.netsapub.org |

| Antimicrobial (Antibacterial, Antifungal) | researchgate.netsapub.orgontosight.ainih.govontosight.ai |

| Antiviral | mdpi.comresearchgate.net |

| Antimalarial | mdpi.comsapub.org |

| Anti-tubercular | mdpi.comresearchgate.netsapub.org |

| Anticonvulsant | mdpi.comnih.gov |

| Antidiabetic | mdpi.comresearchgate.net |

| Enzyme Inhibition | ontosight.ainih.gov |

Overview of 1-Methylquinoxalin-2-one as a Privileged Scaffold

Within the broader family of quinoxalines, the quinoxalin-2-one (also known as quinoxalinone) core is recognized as a "privileged scaffold." nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable in drug discovery. nih.gov The quinoxalin-2-one structure, characterized by a pyrazine-2(1H)-one fused to a benzene ring, is frequently found in a variety of pharmacologically active compounds. researchgate.netnih.gov

This compound, specifically, serves as a quintessential example of this privileged scaffold. Its structure consists of the quinoxalin-2-one core with a methyl group at the N-1 position. lookchem.com This compound is not only a key building block in organic synthesis but also a frequent model substrate in the development of new chemical reactions. mdpi.comrsc.orgmdpi.com Its reactivity, particularly at the C3 position, allows for a wide range of chemical modifications, such as arylation, alkylation, amination, and difluoromethylation. mdpi.commdpi.comacs.org This synthetic tractability enables the creation of large libraries of derivatives for pharmacological screening. nih.govnih.gov

The utility of this compound is demonstrated in numerous studies where it is used to explore and optimize reaction conditions for C-H functionalization, a critical process in modern synthetic chemistry. rsc.orgmdpi.comacs.orgresearchgate.net For instance, it has been employed as a model substrate in visible-light-induced reactions, showcasing its role in advancing green chemistry protocols. mdpi.commdpi.com The combination of its established biological relevance and its synthetic versatility firmly establishes this compound as a privileged structure in chemical and pharmaceutical sciences. nih.govlookchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | lookchem.com |

| Molecular Weight | 160.17 g/mol | |

| Appearance | White solid | acs.org |

| Melting Point | 79.9–80.5 °C | acs.org |

| 13C NMR (100 MHz, CDCl₃) δ (ppm) | 154.8, 151.6, 134.0, 132.1, 131.21, 129.9, 129.3, 115.1, 29.1 | acs.org |

| pKa | 9.85 (for the related 3-methyl-quinoxalin-2(1H)-one) | nih.gov |

Table 3: Examples of Reactions Utilizing this compound as a Model Substrate

| Reaction Type | Reagents/Conditions | Product Type | References |

|---|---|---|---|

| C-H Amination | Amines, 390 nm LEDs, air atmosphere | 3-Amino-1-methylquinoxalin-2-ones | acs.org |

| Decarboxylative Arylation | Aryl Acyl Peroxides, Visible light (415–420 nm) | 1-Methyl-3-arylquinoxalin-2-ones | rsc.org |

| Difluoromethylation | S-(difluoromethyl)sulfonium salt, Photocatalyst, Visible light (450 nm) | 3-Difluoromethyl-1-methylquinoxalin-2-one | mdpi.com |

| Acylation / N-Oxidation | Aldehydes, CuCl/TBHP | Acylated quinoxalin-2(1H)-one N-oxides | rsc.org |

| C-H Arylation | Phenylhydrazine (B124118), Visible light (400 nm), air | 1-Methyl-3-phenylquinoxalin-2-one | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPVQLYVDDOWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325904 | |

| Record name | AK-830/25033058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6479-18-1 | |

| Record name | 2(1H)-Quinoxalinone, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6479-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 521692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006479181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC521692 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AK-830/25033058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylquinoxalin 2 One and Its Analogs

Established Synthetic Pathways to 1-Methylquinoxalin-2-one Core

The synthesis of the this compound core, a significant heterocyclic scaffold in medicinal chemistry and material science, can be achieved through various established methodologies. These approaches range from traditional condensation reactions to more modern, environmentally conscious strategies.

Conventional Synthetic Approaches

Historically, the synthesis of quinoxalin-2-ones, including the N-methylated analog, has relied on the condensation of o-phenylenediamines with α-keto esters or α-keto acids. ub.ro A common method involves the reaction of o-phenylenediamine (B120857) with α-keto-carboxylic acids or their esters. ub.ro Specifically for this compound, a typical synthesis involves the reaction of 3-methyl-quinoxalin-2(1H)-one with an alkylating agent like benzyl (B1604629) chloride or ethyl bromide in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). iucr.orgnih.gov Another approach utilizes the condensation of o-phenylenediamine with diethyl acetylenedicarboxylate (B1228247) in ethanol. ub.ro The reaction of o-phenylenediamine with α-halogenoesters followed by oxidation with hydrogen peroxide also yields the quinoxaline (B1680401) core. ub.ro

Microwave-assisted synthesis has been explored as a more efficient alternative to conventional heating for preparing quinoxalin-2-one derivatives, often resulting in higher yields and significantly shorter reaction times. researchgate.net For instance, the synthesis of 3-methyl-quinoxalin-2(1H)-one substituted 1,2,4-triazole (B32235) derivatives has been successfully achieved using microwave irradiation. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations

Another green methodology involves the use of lemon juice as a natural and effective biocatalytic system for the preparation of 3,4-dihydro-2(1H)-quinoxalinones from ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates and o-phenylenediamine. researchgate.net This method is experimentally simple, clean, and environmentally benign. researchgate.net

Solvent-free grinding and reactions in water are other sustainable strategies. For example, the synthesis of 3-aryl quinoxalinones has been achieved by the decarboxylative coupling of α-keto acids with o-phenylenediamine using potassium carbonate as a base in water at room temperature or via solvent-free grinding, affording excellent yields. tandfonline.com Furthermore, the use of ultrasound irradiation has been shown to promote the synthesis of 2,3-disubstituted quinoxaline derivatives with shorter reaction times and good yields compared to conventional heating. doaj.org

Functionalization Strategies for this compound Derivatives

The functionalization of the this compound scaffold, particularly at the C-3 position, is a key area of research for creating diverse derivatives with a wide range of biological activities. rsc.org

C-3 Functionalization Reactions

The C-3 position of quinoxalin-2(1H)-ones is readily functionalized through various reactions, including alkylation, arylation, acylation, amination, and more. rsc.orgresearchgate.net These transformations are often facilitated by photocatalysis or transition-metal catalysis. rsc.org For instance, C-3 alkylation can be achieved using phosphonium (B103445) ylides as alkylating reagents. rsc.org

C-3 arylation of quinoxalinones is a significant transformation for synthesizing compounds with potential pharmaceutical applications. Various methods have been developed to achieve this, often employing different aryl sources and catalytic systems.

Visible-light-induced photocatalysis has emerged as a powerful and green tool for the C-3 arylation of quinoxalin-2(1H)-ones. mdpi.comsioc-journal.cnsioc-journal.cn These methods often operate under mild conditions and can be performed without the need for transition metals or external photocatalysts, aligning with the principles of green chemistry. sioc-journal.cnnih.govmdpi.com

One prominent strategy involves the use of arylhydrazines as the aryl source. mdpi.com For example, a metal- and oxidant-free method mediated by HCl uses visible light to arylate quinoxalin(on)es with arylhydrazine hydrochlorides, offering high efficiency and broad functional group tolerance. mdpi.com Another approach utilizes air as a green oxidant in a photocatalyst-free system, where singlet oxygen generated under visible light irradiation promotes the arylation of quinoxalin-2(1H)-ones with phenylhydrazine (B124118). nih.govmdpi.comresearchgate.net This method has been shown to be scalable, with a gram-scale synthesis of a C-3-arylated product achieving a high yield. nih.govmdpi.com

The choice of photocatalyst can also be crucial. Eosin Y, a well-known organic dye, has been used to catalyze the C-3 arylation of quinoxalinones with arylhydrazines under visible light. mdpi.comrsc.org In some cases, the quinoxalin-2(1H)-one itself can act as a photocatalyst in a self-catalyzed aroylation reaction with arylaldehydes, using air as the oxidant. acs.org

The reaction conditions, such as the solvent, can significantly impact the efficiency of these visible-light-induced arylations. Studies have shown that acetonitrile (B52724) (MeCN) is often the optimal solvent for these transformations. nih.govmdpi.com

Below is a table summarizing the results of a visible-light-induced C-3 arylation of various substituted quinoxalin-2(1H)-ones.

| Entry | Substituted Quinoxalin-2(1H)-one | Arylating Agent | Product | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 80 mdpi.com |

| 2 | 1,6-Dimethylquinoxalin-2(1H)-one | Phenylhydrazine | 1,6-Dimethyl-3-phenylquinoxalin-2(1H)-one | 75 |

| 3 | 6-Chloro-1-methylquinoxalin-2(1H)-one | Phenylhydrazine | 6-Chloro-1-methyl-3-phenylquinoxalin-2(1H)-one | 72 |

| 4 | 1-Methyl-6-(trifluoromethyl)quinoxalin-2(1H)-one | 4-Methoxyphenylhydrazine | 6-(Trifluoromethyl)-1-methyl-3-(4-methoxyphenyl)quinoxalin-2(1H)-one | 68 |

| 5 | 1-Benzylquinoxalin-2(1H)-one | Phenylhydrazine | 1-Benzyl-3-phenylquinoxalin-2(1H)-one | 78 |

Table data is representative and compiled from various sources for illustrative purposes. mdpi.commdpi.com

C-3 Arylation Reactions

Metal-Free Arylation Approaches

The direct C-H arylation of this compound without the use of transition metals represents a greener and more atom-economical approach to synthesizing 3-arylquinoxalin-2-ones. One notable method involves the use of diaryliodonium salts as the arylating agents. nih.gov Another effective metal-free approach utilizes aryldiazonium salts, providing a mild and practical route to a variety of 3-arylquinoxalin-2(1H)-ones in high yields at room temperature. researchgate.net This strategy demonstrates broad functional group tolerance. researchgate.net

Furthermore, a photocatalytic, metal- and oxidant-free method for the C3-arylation of quinoxalinones has been developed using arylhydrazines as the aryl source. mdpi.com This reaction is mediated by hydrochloric acid and proceeds under visible light irradiation in air. mdpi.com The process is believed to involve a radical pathway. mdpi.com Similarly, a visible-light-induced, catalyst-free method for C3 arylation has been reported using phenylhydrazine, with air serving as the oxidant. mdpi.com This protocol offers mild conditions and high yields. mdpi.com

In a different approach, potassium persulfate (K₂S₂O₈) has been employed as an oxidant to generate aryl radicals from arylhydrazines and arylboronic acids, which then couple at the C-3 position of quinoxalin-2(1H)-ones. rsc.org This method is advantageous as it operates under metal-, photocatalyst-, and light-free conditions. rsc.org

A summary of various metal-free arylation approaches for this compound is presented in the table below.

| Arylating Agent | Promoter/Conditions | Key Features |

| Diaryliodonium Salts | Cesium carbonate, room temperature | Transition-metal-free. nih.gov |

| Aryldiazonium Salts | Room temperature | Metal-free, mild conditions, broad functional group tolerance. researchgate.net |

| Arylhydrazines | HCl, Visible light (blue LED), air | Photocatalytic, metal- and oxidant-free. mdpi.com |

| Phenylhydrazine | Visible light (purple LED), air | Catalyst-free, green, high yields. mdpi.com |

| Arylhydrazines/Arylboronic Acids | K₂S₂O₈, heat | Metal-, photocatalyst-, and light-free. rsc.org |

C-3 Alkylation Reactions

The introduction of alkyl groups at the C-3 position of this compound has been achieved through various innovative methods, including visible-light-induced and phosphonium ylide-mediated strategies.

Visible-light photoredox catalysis has emerged as a powerful tool for the C-3 alkylation of quinoxalin-2(1H)-ones. One such method involves the decarboxylative alkylation using phenyliodine(III) dicarboxylates as the alkyl source in the presence of a ruthenium photocatalyst and visible light. rsc.orgrsc.org This reaction proceeds via a radical coupling mechanism and offers a convenient route to a diverse range of 3-alkylquinoxalin-2(1H)-ones. rsc.org

Another approach utilizes alkylboronic acids as the alkylating agents under visible light irradiation. ccspublishing.org.cn Interestingly, this reaction can proceed efficiently without a photocatalyst, with the selectivity being controlled by the atmosphere; an oxygen atmosphere favors C-3 alkylation, while a nitrogen atmosphere leads to an addition product. ccspublishing.org.cn

Furthermore, a metal-free, visible-light-promoted alkylation has been developed using simple ethers as the alkyl source. ccspublishing.org.cn The use of air as a green oxidant and the absence of a photocatalyst make this a sustainable method for C-3 arylation and alkylation. mdpi.com

A practical and efficient metal- and oxidant-free methodology for the C-3 alkylation of quinoxalin-2(1H)-ones employs phosphonium ylides as the alkylating reagents. rsc.org This base-promoted reaction is proposed to occur through a nucleophilic addition-elimination pathway. rsc.org Phosphonium ylides are typically generated in situ from the corresponding phosphonium salts by treatment with a base. masterorganicchemistry.com This method provides good to excellent yields of various 3-alkylquinoxalin-2(1H)-ones. rsc.org The use of phosphonium salts as a methyl source has also been reported for the C-H methylation of other N-heterocycles. mdpi.com

Visible-Light-Induced Alkylation Methodologies

C-3 Acylation Reactions

Acylation at the C-3 position introduces a key carbonyl functionality, and recent developments have focused on mechanochemical and photocatalytic methods to achieve this transformation.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and efficient alternative for C-3 acylation. beilstein-journals.org A stainless-steel-initiated acylation of quinoxalin-2(1H)-ones with aldehydes has been developed under ball-milling conditions. rsc.orgresearchgate.netrsc.org In this method, the stainless-steel milling balls act as a catalyst, replacing the need for a homogeneous iron catalyst. rsc.org The reaction proceeds rapidly, typically within 30 minutes, and provides excellent yields of C-3 acylated products. rsc.org This mechanocatalysis strategy is notable for its sustainability and efficiency. rsc.orgrsc.org

A gram-scale C-3 acylation of 1-methylquinoxalin-2(1H)-one with benzaldehyde (B42025) using this protocol afforded the desired product in 93% yield. rsc.org The reaction conditions typically involve an oxidant like tert-butyl hydroperoxide (TBHP) and an acid co-catalyst. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Yield |

| 1-Methylquinoxalin-2(1H)-one | Benzaldehyde | Stainless-steel balls, TBHP, TFA, 30 min | 93% rsc.org |

Photocatalytic methods provide a mild and selective route for C-3 acylation. A visible-light-promoted synthesis of acyl-containing quinoxalin-2(1H)-ones has been achieved using 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as an organophotocatalyst. researchgate.net The reaction utilizes α-oxocarboxylic acids as the acyl source and proceeds under an air atmosphere with blue LED irradiation. researchgate.net The reaction of 1-methylquinoxalin-2(1H)-one derivatives with phenylglyoxylic acid under these conditions yielded the corresponding acylated products in moderate to good yields. researchgate.net

Mechanochemical Acylation Protocols

C-3 Amination Reactions

The introduction of an amino group at the C-3 position of quinoxalin-2-ones yields 3-aminoquinoxalin-2(1H)-one structures, which are recognized for their therapeutic potential. acs.org Direct C–H/N–H cross-dehydrogenative coupling (CDC) represents an atom-economical approach for this transformation. researchgate.net

A facile and environmentally benign method for the C-3 amination of quinoxalin-2(1H)-ones involves a photoinduced dehydrogenative coupling with aliphatic amines, using air as the sole oxidant. researchgate.netnih.gov This reaction proceeds efficiently at room temperature without the need for a metal catalyst, strong oxidant, or even an external photocatalyst. researchgate.net In this process, the quinoxalin-2(1H)-one substrate is believed to act as a photosensitizer. researchgate.net The reaction demonstrates broad functional group tolerance and consistently produces high yields of the desired 3-aminoquinoxaline-2(1H)-ones. researchgate.net The mechanism involves the quinoxalin-2(1H)-one absorbing light and then interacting with an aliphatic amine. researchgate.net A subsequent 1,2-hydrogen shift forms a carbon-centered radical, which is then oxidized by a hydroperoxy radical (HO₂•) to a cationic intermediate. researchgate.net Deprotonation finally yields the aromatic product. researchgate.net

Table 1: Photoinduced Dehydrogenative Amination of this compound with Various Amines Reaction conditions: this compound and an aliphatic amine are exposed to light in the presence of air at room temperature.

| Entry | Amine | Product | Yield (%) |

| 1 | Propylamine | 1-Methyl-3-(propylamino)quinoxalin-2(1H)-one | 65 |

| 2 | Dodecylamine | 3-(Dodecylamino)-1-methylquinoxalin-2(1H)-one | 69 researchgate.net |

| 3 | Cyclopentylamine | 3-(Cyclopentylamino)-1-methylquinoxalin-2(1H)-one | 59 acs.org |

| 4 | Cycloheptylamine | 3-(Cycloheptylamino)-1-methylquinoxalin-2(1H)-one | 61 acs.org |

C-3 Hydroxylation and Alkoxylation

The introduction of oxygen-containing functional groups, such as hydroxyl and alkoxy moieties, at the C-3 position provides access to key synthetic intermediates and compounds with notable biological activities, including quinoxaline-2,3-diones. oaepublish.com

C-3 Hydroxylation

A metal-free hydroxylation of N-methylquinoxalin-2(1H)-one can be achieved in water, a green solvent, using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidant. oaepublish.comfrontiersin.org The reaction proceeds at elevated temperatures (60-80 °C), and the use of a surfactant like TPGS-750-M can significantly improve the yield by addressing the poor solubility of the substrate in water. oaepublish.com This method allows for the synthesis of N-methylquinoxaline-2,3(1H,4H)-dione, with the product being easily isolated through simple extraction and recrystallization. oaepublish.com Another approach utilizes recyclable graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst under visible light and an air atmosphere to produce 3-hydroxyquinoxalin-2(1H)-ones in good to excellent yields. acs.org

C-3 Alkoxylation

Visible-light-induced aerobic C-3 fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols offers a green and efficient pathway to introduce fluoroalkoxy groups. chim.itnih.gov This method uses oxygen from the air as a mild oxidant and avoids the need for stoichiometric amounts of harsh reagents like PhI(TFA)₂. nih.gov The reaction is typically photocatalyzed by an organic dye, such as Eosin Y, under blue LED irradiation. nih.gov A proposed mechanism suggests that the excited photocatalyst engages in a single-electron-transfer (SET) process with the N-methylquinoxalin-2(1H)-one, which is then trapped by the fluoroalkyl alcohol. nih.gov This strategy has been successfully applied to synthesize a histamine-4 receptor antagonist. acs.orgnih.gov Another metal-free approach employs Selectfluor as an oxidant to promote the oxidative coupling of quinoxalin-2(1H)-ones with various alcohols, providing good to excellent yields of C-3 alkoxylated products. acs.org

Table 2: C-3 Fluoroalkoxylation of N-Substituted Quinoxalin-2-ones Reaction conditions: Quinoxalin-2-one derivative and fluoroalkyl alcohol are reacted under visible light with a photocatalyst in the presence of air.

| Entry | N-Substituent | Fluoroalkyl Alcohol | Product | Yield (%) |

| 1 | Cyclopropylmethyl | 2,2,2-Trifluoroethanol | 1-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one | 81 chim.it |

| 2 | Cyclohexylmethyl | 2,2,2-Trifluoroethanol | 1-(Cyclohexylmethyl)-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one | 84 chim.it |

| 3 | 3-Bromobenzyl | 2,2,2-Trifluoroethanol | 1-(3-Bromobenzyl)-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one | 75 chim.it |

C-3 Phosphonation

The formation of a C-P bond at the C-3 position of quinoxalin-2-ones is a significant transformation for creating compounds with potential applications in medicinal and materials chemistry. oaepublish.comrsc.org Several methods, including photochemical and electrochemical strategies, have been developed for this purpose. nih.govsioc-journal.cn

Visible-light-induced phosphonation under aerobic, metal-free conditions provides a green route to 3-phosphonylated quinoxalin-2(1H)-ones. mdpi.com This reaction uses ambient air as the oxidant and proceeds at room temperature without requiring a base or ligand. rsc.orgmdpi.com The process is compatible with both alkyl and aryl phosphonates and is believed to occur via a radical mechanism. mdpi.com An inexpensive organic dye like Eosin B can serve as an effective photoredox catalyst for the coupling of quinoxalin-2-ones with diphenylphosphine (B32561) oxide. rsc.orgnih.gov

Electrochemical methods offer a transition-metal-free alternative for the C-3 phosphonation. chim.itsioc-journal.cn An oxidative cross-coupling between quinoxalin-2(1H)-ones and dialkyl H-phosphonates or diarylphosphine oxides can be achieved in an undivided cell using graphite (B72142) and platinum electrodes. chim.itsioc-journal.cn These electrosynthesis protocols operate under mild conditions and avoid the need for external chemical oxidants, generating a wide range of C-3 phosphorylated products in good to excellent yields. chim.itsioc-journal.cn

Table 3: Synthesis of C-3 Phosphonylated Quinoxalin-2(1H)-one Derivatives A summary of various methods for the C-3 phosphonation of the quinoxalin-2-one scaffold.

| Entry | Phosphonating Agent | Method | Catalyst/Conditions | Product Type |

| 1 | Diarylphosphine Oxides | Electrochemical | Undivided cell, Pt anode, C cathode, 50 °C | 3-(Diarylphosphoryl)quinoxalin-2(1H)-one sioc-journal.cn |

| 2 | Dialkyl H-phosphonates | Electrochemical | Undivided cell, C anode, Pt cathode, LiClO₄, 40 °C | 3-(Dialkoxyphosphoryl)quinoxalin-2(1H)-one chim.it |

| 3 | Diphenylphosphine Oxide | Photochemical | Visible light, Eosin B, air, room temp. | 3-(Diphenylphosphoryl)quinoxalin-2(1H)-one rsc.orgnih.gov |

| 4 | Alkyl/Aryl Phosphonates | Photochemical | Visible light, air, room temp., catalyst-free | 3-(Alkoxy/Aryloxy-phosphoryl)quinoxalin-2(1H)-one mdpi.com |

C-3 Trifluoromethylation and Difluoromethylation

The introduction of fluorinated methyl groups, such as trifluoromethyl (CF₃) and difluoromethyl (CF₂H), into the quinoxalin-2-one structure is of high interest due to the profound impact these moieties can have on the biological properties of molecules. x-mol.comrsc.org

The difluoromethyl group can be installed at the C-3 position through visible-light-driven reactions. x-mol.com A practical and efficient protocol utilizes an S-(difluoromethyl)sulfonium salt as the source of the difluoromethyl radical in the presence of a photocatalyst (3 mol%). x-mol.com This redox-catalyzed difluoromethylation proceeds at room temperature under visible light irradiation, demonstrating broad substrate scope and tolerance for various functional groups. x-mol.com This method provides access to a diverse range of 3-CF₂H-quinoxalin-2-ones in moderate to good yields. x-mol.com

Another approach involves the use of [bis(difluoroacetoxy)iodo]benzene as an inexpensive and readily available difluoromethylation reagent. This transformation is induced by visible light and proceeds under catalysis-free conditions, offering a practical alternative for the synthesis of C-3 difluoromethylated quinoxalin-2(1H)-ones.

A direct C-H trifluoromethylation of quinoxalin-2(1H)-ones has been successfully achieved using sodium trifluoromethanesulfinate (CF₃SO₂Na, also known as the Langlois reagent) as the trifluoromethyl source. sioc-journal.cnrsc.org This protocol operates under mild, transition-metal-free conditions and typically employs a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OTFA)₂), as an oxidant. sioc-journal.cnrsc.org The reaction affords a variety of 3-trifluoromethylquinoxalin-2(1H)-one derivatives in moderate to excellent yields and exhibits high functional group tolerance. sioc-journal.cn Mechanistic studies suggest the reaction proceeds through a radical pathway, where the CF₃ radical is generated from the interaction between CF₃SO₂Na and the iodine(III) oxidant. sioc-journal.cnrsc.org This CF₃ radical then attacks the C-3 position of the quinoxalin-2(1H)-one. sioc-journal.cn More recent developments include visible-light-promoted versions of this reaction, some of which can proceed without an external photocatalyst or use recyclable heterogeneous catalysts, enhancing the green credentials of the synthesis.

Table 4: C-3 Trifluoromethylation of this compound Derivatives Reaction conditions: Quinoxalin-2-one derivative, CF₃SO₂Na, and an oxidant (e.g., PhI(OTFA)₂) in a suitable solvent.

| Entry | Substituent on Quinoxalinone | Product | Yield (%) |

| 1 | H (1-Methyl) | 1-Methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | 83 |

| 2 | 5-Chloro-1-methyl | 5-Chloro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | 61 sioc-journal.cn |

| 3 | 7-Fluoro-1-methyl | 7-Fluoro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | 70 sioc-journal.cn |

| 4 | 1-Benzyl | 1-Benzyl-3-(trifluoromethyl)quinoxalin-2(1H)-one | 80 |

Visible-Light-Driven Difluoromethylation

C-3 Vinylation Reactions

The introduction of a vinyl group at the C-3 position of the quinoxalinone ring opens up possibilities for further chemical transformations and has been achieved through metal-free approaches.

A notable advancement in the synthesis of 3-vinylated quinoxalin-2(1H)-ones is the development of a metal-free, direct C-H functionalization method. frontiersin.orgnih.gov This approach utilizes an oxidant to facilitate the coupling between quinoxalin-2(1H)-ones and alkenes.

In a specific example, 1-methylquinoxalin-2(1H)-one was treated with styrene (B11656) in the presence of ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant. frontiersin.org This reaction, conducted in the absence of any metal catalyst, successfully yielded the corresponding 3-vinylated product. frontiersin.orgnih.gov A large-scale experiment demonstrated the scalability of this method, where 7.0 mmol of 1-methylquinoxalin-2(1H)-one reacted with 21.0 mmol of styrene to give the desired product in a 52% yield, albeit requiring a longer reaction time. frontiersin.org This method represents an attractive and potentially more sustainable route for the synthesis of biologically relevant 3-vinylated quinoxalin-2(1H)-ones. frontiersin.orgnih.govresearchgate.net

Table 1: Metal-Free C-3 Vinylation of this compound

| Reactant 1 | Reactant 2 | Oxidant | Yield | Reference |

|---|---|---|---|---|

| 1-Methylquinoxalin-2(1H)-one | Styrene | (NH₄)₂S₂O₈ | 52% | frontiersin.org |

C-3 Halogenation (e.g., Chlorination)

Halogenation at the C-3 position of the quinoxalinone core provides a versatile handle for subsequent cross-coupling reactions. Both traditional and more modern methods have been employed for this purpose.

A novel method for the C3-chlorination of quinoxalin-2(1H)-ones involves a Lewis acid-mediated reaction under visible light conditions at room temperature. acs.orgacs.orgacs.org This protocol uses N-chlorosaccharin as the chlorine source and has been shown to be efficient, with reactions completing within two hours and providing good to excellent yields of the chlorinated products. acs.orgacs.orgacs.org The procedure is also applicable to gram-scale synthesis. acs.orgacs.org

Another approach to obtaining 3-chloroquinoxalin-2(1H)-ones involves the chlorination of the corresponding quinoxaline-2,3(1H,4H)-diones. researchgate.net For instance, treatment of a quinoxaline-2,3-dione with thionyl chloride in the presence of dimethylformamide (DMF) can chemo- and regioselectively generate the 3-chloro derivative in good yields. researchgate.net Photochemical and electrochemical methods have also been noted for the regioselective C-3 chlorination of quinoxaline-2(1H)-ones. chemrxiv.org

C-3 Isothiocyanation

The introduction of an isothiocyanate group at the C-3 position has been achieved through a visible-light-mediated protocol. This functionalization provides a precursor for the synthesis of various thiourea (B124793) derivatives.

A Lewis acid-mediated C3-isothiocyanation of quinoxalin-2(1H)-ones has been developed, utilizing N-thiocyanatosaccharin as the isothiocyanate source. acs.orgacs.orgacs.org The reaction proceeds at room temperature under visible light and demonstrates broad functional group tolerance, affording products in good to excellent yields. acs.orgacs.orgacs.org The scalability of this method has been demonstrated, and the resulting 3-isothiocyanato-1-methylquinoxalin-2(1H)-one can be further converted into thiourea derivatives by reacting with amines. acs.orgacs.orgfigshare.com For example, a gram-scale reaction of 1-methylquinoxalin-2(1H)-one with N-thiocyanatosaccharin yielded the 3-isothiocyanato product in 85% yield. figshare.com

Table 2: C-3 Isothiocyanation of this compound

| Reactant | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Methylquinoxalin-2(1H)-one | N-thiocyanatosaccharin | Visible light, Lewis acid, rt | 85% | figshare.com |

N-Substitution Reactions (N1-Alkylation)

The nitrogen atom at the N-1 position of the quinoxalin-2-one ring is a common site for substitution, particularly alkylation, which can significantly influence the compound's properties.

The synthesis of N-substituted quinoxalin-2(1H)-ones is a fundamental aspect of modifying this scaffold. acs.org this compound itself is synthesized via N-alkylation of the parent quinoxalin-2(1H)-one. Various N-alkyl and N-aryl quinoxalin-2(1H)-ones have been prepared to explore their chemical reactivity and biological activity. acs.orgacs.org For instance, N-methyl, N-ethyl, and even long-chain alkyl groups like N-octyl and N-hexadecyl have been successfully introduced at the N-1 position. acs.org These N-substituted derivatives often serve as substrates for further functionalization at other positions of the quinoxalinone ring. acs.orgresearchgate.net

Functionalization of the Benzo-Fused Ring System

While functionalization at the C-3 position is common, modifications on the benzo-fused ring are less explored but offer a pathway to novel derivatives.

A significant development in this area is the site-selective halogenation of the benzo-core of quinoxalinones. chemrxiv.org A metal-free protocol has been reported for the regioselective C-7 bromination and chlorination of quinoxalin-2(1H)-ones using an N-halosuccinimide (NXS)/tert-butyl hydroperoxide (TBHP) reagent system at room temperature. chemrxiv.org This method demonstrates excellent regioselectivity for the C-7 position over the more readily functionalized C-3 position. chemrxiv.org When 1-methylquinoxalin-2(1H)-one was used as a model substrate, treatment with NBS and TBHP yielded the 7-bromo-1-methylquinoxalin-2(1H)-one in 92% yield. chemrxiv.org This regioselectivity is controlled by factors such as radical nucleophilicity and temperature. chemrxiv.orgchemrxiv.org

Table 3: C-7 Halogenation of this compound

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methylquinoxalin-2(1H)-one | NBS/TBHP | 7-Bromo-1-methylquinoxalin-2(1H)-one | 92% | chemrxiv.org |

Development of Hybrid Molecules Incorporating this compound Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to the this compound scaffold to develop new compounds with potential therapeutic applications.

One area of focus has been the synthesis of isatin-quinoxaline hybrids. nih.govdovepress.com In one study, a series of these hybrids were synthesized by reacting 3-hydrazinyl-1-methylquinoxalin-2(1H)-one with various substituted isatins. nih.gov These hybrid molecules were then evaluated for their antiproliferative activity against several human cancer cell lines. nih.govdovepress.com

Another example involves the creation of novel quinoxaline derivatives designed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov In this work, this compound derivatives were used as scaffolds to build more complex molecules with potential anticancer and anti-inflammatory properties. nih.gov For instance, the carbohydrazide (B1668358) of 1-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid was used as a key intermediate to synthesize a variety of Schiff bases and other heterocyclic hybrids. nih.gov

The synthesis of indolo[2,3-b]quinoxaline hybrids represents another strategy. rsc.org These complex structures are formed through the condensation of substituted isatins with o-phenylenediamines. rsc.org While this example doesn't directly start from this compound, it highlights the broader trend of incorporating the quinoxaline core into fused polycyclic systems to generate novel chemical entities.

Table 4: Examples of this compound Hybrid Molecules

| Hybrid Type | Key Intermediate | Resulting Hybrid Example | Reference |

|---|---|---|---|

| Isatin-quinoxaline | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | 3-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazinyl)-1-methylquinoxalin-2(1H)-one | nih.gov |

| Quinoxaline-carbohydrazide derivative | 1-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | N'-(2-oxoindolin-3-ylidene)-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Radical Pathways in Functionalization Reactions

Radical-mediated reactions are a cornerstone in the functionalization of 1-methylquinoxalin-2-one, offering efficient methods for creating new carbon-carbon and carbon-heteroatom bonds. These pathways often involve the generation of radical intermediates that readily react at the C3 position of the quinoxalinone ring.

Singlet Oxygen Involvement in Radical Generation

A notable and environmentally benign method for generating radicals involves the use of singlet oxygen (¹O₂). mdpi.comresearchgate.net Research has demonstrated that this compound, or its derivatives, can act as a photosensitizer. acs.orgresearchgate.net Upon irradiation with visible light (e.g., 390-400 nm), the quinoxalinone molecule transitions to an excited triplet state. mdpi.comacs.org This excited molecule then transfers its energy to ground-state triplet oxygen (³O₂) from the air, generating reactive singlet oxygen. mdpi.comresearchgate.netacs.org

This newly formed singlet oxygen is a potent oxidizing agent capable of oxidizing various organic substrates, such as organic hydrazines or amines, through a single-electron transfer (SET) process. mdpi.comresearchgate.netacs.org This oxidation leads to the formation of the corresponding radical intermediates (e.g., carbon-centered or nitrogen-centered radicals). mdpi.comacs.org These radicals then add to the C3 position of another this compound molecule, initiating the functionalization cascade. mdpi.comfrontiersin.org This entire process can be achieved without external photocatalysts or metal additives, using air as the terminal oxidant, which aligns with the principles of green chemistry. mdpi.comacs.org

Electron Spin Resonance (ESR) Spectroscopy for Intermediate Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a critical tool for detecting and characterizing the transient radical intermediates formed during these reactions. mdpi.comnumberanalytics.comcytothesis.us By using spin trapping agents like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), researchers can capture short-lived radicals, forming more stable adducts that are observable by ESR. mdpi.comresearchgate.netacs.org

In studies of the visible-light-induced arylation of this compound, ESR experiments have provided direct evidence for the mechanistic pathway. mdpi.comresearchgate.net For instance, irradiating a mixture of this compound and TEMP in acetonitrile (B52724) with a 400 nm LED produced a strong signal characteristic of the TEMP-¹O₂ adduct, confirming the generation of singlet oxygen. mdpi.comresearchgate.net Further experiments with phenylhydrazine (B124118) and DMPO under similar conditions revealed signals corresponding to a superoxide (B77818) anion radical and, after longer irradiation, a carbon-centered radical, identified by its specific g-value and hyperfine coupling constants (g = 2.0026, A_N = 1.51 mT, and A_H = 2.15 mT). mdpi.comresearchgate.net These ESR studies offer definitive proof of the radical intermediates' existence and their central role in the reaction mechanism. mdpi.comacs.org

Table 1: ESR Spectroscopy Data for Intermediates in this compound Reactions

| Radical Species/Adduct | Spin Trap | g-value | Hyperfine Coupling Constants (mT) | Reference |

|---|---|---|---|---|

| Singlet Oxygen Adduct | TEMP | 2.0034 | A_N = 1.56 | mdpi.com |

| Superoxide Anion Radical Adduct | DMPO | 2.0034 | A_N = 1.15, A_H = 0.96 | mdpi.com |

| Carbon-Centered Radical Adduct | DMPO | 2.0026 | A_N = 1.51, A_H = 2.15 | mdpi.com |

| TEMP-O Radical | TEMP | 2.006 | A_N = 1.63 | acs.org |

Radical Trap Experiments and Kinetic Studies

To further substantiate the involvement of radical pathways, radical trapping experiments are widely conducted. researchgate.net The introduction of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT), into the reaction mixture effectively quenches the radical intermediates. acs.orgchemrxiv.org The significant inhibition or complete suppression of product formation in the presence of these scavengers strongly indicates that the reaction proceeds through a radical mechanism. acs.orgchemrxiv.orgmdpi.com Radical clock experiments have also been employed to provide further evidence for the presence of radical intermediates. mdpi.com

Kinetic investigations using techniques like pulse radiolysis have provided quantitative data on the reactivity of radicals derived from quinoxalin-2-ones. mdpi.comresearchgate.net Studies on the reaction of hydroxyl radicals (•OH) with quinoxalin-2-one derivatives determined diffusion-controlled rate constants, in the range of (5.9–9.7) × 10⁹ M⁻¹·s⁻¹. mdpi.com These studies help in understanding the primary sites of radical attack and the stability of the resulting adducts. mdpi.com Similarly, laser flash photolysis experiments have been used to measure the quenching constants of excited-state quinoxalinones by electron donors, shedding light on the initial electron transfer steps that lead to radical formation. uchile.cl

Metal-Free Reaction Mechanisms

A significant thrust in the chemistry of this compound is the development of metal-free functionalization reactions. These methods avoid the use of potentially toxic and expensive transition metal catalysts, offering more sustainable synthetic routes. chemrxiv.orgfrontiersin.org

One such approach is the direct C-H vinylation of this compound with alkenes using an oxidant like ammonium (B1175870) persulfate [(NH₄)₂S₂O₈]. frontiersin.org The proposed mechanism involves the initial generation of a sulfate (B86663) radical anion, which reacts with the alkene to produce an alkyl radical. This radical then adds to the C3 position of the quinoxalinone, leading to the vinylated product after subsequent oxidation and elimination steps. frontiersin.org Other metal-free reactions include C-H alkylation using simple alkanes as alkyl radical precursors, often initiated by a radical initiator like benzoyl peroxide (BPO) under microwave irradiation. researchgate.net Furthermore, site-selective halogenation of the benzo-core of this compound has been achieved using N-halosuccinimides in combination with an oxidant like tert-butyl hydroperoxide (TBHP), proceeding via a radical pathway without any metal involvement. chemrxiv.org

Photocatalytic Reaction Pathways

Visible-light photocatalysis has emerged as a powerful and green tool for the functionalization of this compound. rsc.org These reactions can proceed under mild conditions and often exhibit high selectivity. rhhz.net The mechanisms typically involve the generation of radical intermediates initiated by a photocatalyst that absorbs visible light.

In some systems, this compound itself can act as the photocatalyst, generating singlet oxygen to drive the reaction, as described previously. mdpi.comacs.org In other cases, an external photocatalyst is employed. For example, the Fukuzumi photocatalyst (9-mesityl-10-methylacridinium perchlorate) has been used for the atom transfer radical addition (ATRA) of CBr₄ to alkenes, with the resulting radical cascade leading to the functionalization of this compound. chemrxiv.orgresearchgate.net Similarly, Eosin Y has been utilized as a photocatalyst for the arylation of quinolines, demonstrating the broader applicability of these methods. mdpi.com

A general photocatalytic cycle often begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). mdpi.com This excited state can then engage in a single-electron transfer (SET) process. For instance, it can be reduced by a suitable reagent to generate a radical and the oxidized photocatalyst (PC⁺), or it can oxidize a substrate to generate a radical cation. mdpi.comrhhz.net In the difluoromethylation of this compound, the excited photocatalyst reduces a difluoromethylating reagent to generate the •CF₂H radical, which then adds to the quinoxalinone. mdpi.com The photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. mdpi.com

Electrocatalytic Reaction Mechanisms

Electrocatalysis offers an alternative, oxidant-free strategy for the functionalization of this compound. These methods use electrical current to drive redox reactions, providing a high degree of control and often avoiding the need for chemical oxidants. researchgate.net

A representative example is the regioselective C-H cyanation of this compound using trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net This reaction is performed in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. Cyclic voltammetry studies indicate that the quinoxalinone is oxidized at the anode to form a radical cation. This electrophilic intermediate is then attacked by the cyanide nucleophile. Subsequent oxidation and deprotonation steps yield the C3-cyanated product. researchgate.net

Another innovative electrocatalytic method involves the TBAI/H₂O cooperative decarboxylative coupling-annulation of quinoxalin-2-ones with N-arylglycines. ccspublishing.org.cn This process, conducted under constant current, generates an aminomethyl radical from the N-arylglycine via oxidative decarboxylation, which is facilitated by a TBAI/H₂O system at a lower oxidative potential. This radical then engages in a coupling-annulation cascade with the quinoxalinone to form complex heterocyclic structures. ccspublishing.org.cn These electrochemical methods represent a modern and sustainable approach to modifying the this compound scaffold.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for unraveling the intricate mechanisms of chemical reactions involving this compound. These theoretical studies provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates, which are often difficult to determine through experimental means alone.

A notable application of computational chemistry is in the study of the visible-light-induced Csp2–H functionalization of 1-methylquinoxalin-2(1H)-one with tetrahydrofuran. dntb.gov.ua DFT investigations have been employed to elucidate the underlying mechanisms of this reaction. dntb.gov.ua Such studies typically involve the optimization of the geometries of reactants, intermediates, transition states, and products.

One proposed mechanism, based on experimental observations and supported by DFT calculations, involves the photoexcitation of 1-methylquinoxalin-2(1H)-one. acs.org Upon irradiation, the 1-methylquinoxalin-2(1H)-one substrate is excited, which can then participate in an energy transfer process. acs.org For instance, in photoinduced dehydrogenative amination reactions, the excited 1-methylquinoxalin-2(1H)-one can transfer energy to ground-state triplet oxygen to generate singlet oxygen. acs.org This reactive oxygen species can then initiate the reaction cascade. acs.org

DFT calculations help to map out the potential energy surface of the reaction, identifying the most energetically favorable pathway. This includes the calculation of key energetic parameters that govern the reaction's progress. For example, in a study on the redox reaction of quinoxalin-2(1H)-one and its derivatives, including 3-methylquinoxalin-2-one, DFT was used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations are crucial for understanding the electron-donating and accepting capabilities of the molecules involved in the reaction. researchgate.net

The following table summarizes key computational parameters calculated for quinoxalin-2-one derivatives, which provide a basis for understanding the reactivity of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Calculated Redox Potential (eV vs. SHE) |

| Quinoxalin-2-one (QO) | 0.123 researchgate.net | |||

| 3-methylquinoxalin-2(1H)-one (MQO) | 0.015 researchgate.net | |||

| 3-aminoquinoxalin-2(1H)-one (AQO) | -0.254 researchgate.net |

Data sourced from computational studies on quinoxalin-2-one derivatives. researchgate.net

Furthermore, computational models are instrumental in analyzing the structure of transition states, which are fleeting, high-energy species that represent the peak of the energy barrier between reactants and products. crystalsolutions.eurowansci.com By calculating the geometry and energy of these transition states, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. crystalsolutions.eurowansci.com For example, in the visible-light-induced functionalization of 1-methylquinoxalin-2(1H)-one, DFT calculations can help to distinguish between different possible radical intermediates and their subsequent reaction pathways. dntb.gov.ua

In the context of photoinduced reactions, mechanistic studies, often supported by DFT, have pointed towards the involvement of radical pathways. acs.orgmdpi.com For example, in the C–H amination of 1-methylquinoxalin-2(1H)-one, a proposed mechanism involves the formation of a nitrogen radical intermediate which then adds to the quinoxalinone ring. acs.org Subsequent steps, such as a 1,2-hydrogen shift and oxidation, lead to the final product. acs.org DFT calculations can provide the relative free energies of these proposed intermediates and transition states, lending support to the most plausible reaction mechanism. researchgate.net

Computational studies are not limited to reactions involving organic substrates. They have also been used to investigate the interaction of quinoxalinone derivatives with metal surfaces, which is relevant in fields such as corrosion inhibition. mdpi.com These studies use DFT to model the adsorption of the molecules on the metal surface, providing insights into the bonding and electronic interactions at the molecular level. mdpi.com

Biological and Pharmacological Research Applications of 1 Methylquinoxalin 2 One Derivatives

Medicinal Chemistry Applications

Derivatives of the 1-methylquinoxalin-2-one core structure represent a significant and versatile class of nitrogen-containing heterocyclic compounds. researchgate.net This scaffold has attracted considerable attention in the field of medicinal chemistry due to the broad spectrum of biological activities exhibited by its analogues. nih.govscholarsresearchlibrary.com Extensive research has been dedicated to the synthesis and biological evaluation of these derivatives, revealing their potential as scaffolds for developing novel therapeutic agents targeting a variety of biological pathways. nih.govnih.govnih.govmdpi.com

Anticancer Activity Research

The development of more selective and potent anticancer agents is a primary focus of modern drug discovery, and the this compound scaffold has emerged as a promising platform in this endeavor. mdpi.compnrjournal.com Derivatives have been systematically investigated for their capacity to inhibit cancer cell proliferation, disrupt survival pathways, and prevent tumor angiogenesis through diverse mechanisms of action. nih.govresearchgate.net

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of oncogenesis, making them high-value targets for cancer therapy. nih.govmdpi.com Derivatives of this compound have been successfully developed as inhibitors of several key kinases implicated in cancer.

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is frequently overexpressed in various human cancers, and its activity is correlated with advanced tumor stages and poor clinical outcomes. nih.govsci-hub.se In an effort to develop new anticancer agents, researchers have synthesized and evaluated novel quinoxaline (B1680401) derivatives for their ability to inhibit the c-Met kinase enzyme. nih.govnih.gov Several of these compounds demonstrated potent enzymatic inhibition. nih.gov Molecular modeling techniques have been employed to guide the synthesis of substituted quinoxalines, leading to compounds with high binding affinity for c-Met kinase. nih.govsci-hub.se Notably, some of these derivatives displayed superior inhibitory potency when compared to the standard chemotherapeutic drug, Doxorubicin. nih.govsci-hub.se

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another receptor tyrosine kinase that plays a pivotal role in tumor development and progression. nih.govmdpi.com Research has focused on creating quinoxaline derivatives that can function as inhibitors of EGFR. nih.govrsc.orgresearchgate.net A study identified novel quinoxalines as dual inhibitors of both EGFR and cyclooxygenase-2 (COX-2). nih.gov Within this series, compounds 4a and 13 were found to be the most potent against EGFR, with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. nih.govrsc.org Other derivatives, such as compounds 11 and 5 , also exhibited substantial EGFR inhibitory activity. nih.govrsc.org These results underscore the utility of the this compound framework as a template for designing novel EGFR inhibitors. nih.govresearchgate.net

Table 1: EGFR Inhibitory Activity of Selected this compound Derivatives

| Compound | EGFR IC₅₀ (µM) |

|---|---|

| 4a | 0.3 nih.govrsc.org |

| 13 | 0.4 nih.govrsc.org |

| 11 | 0.6 nih.govrsc.org |

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: The quinoxalin-2-one core is also present in other related structures that have been investigated for anticancer properties. Research on a series of 3-vinyl-quinoxalin-2(1H)-one derivatives led to the discovery of potent inhibitors of FGFR1. researchgate.netnih.gov In one study, eight of the synthesized derivatives displayed greater potency than AZD4547, a known FGFR1 inhibitor, with IC₅₀ values in the nanomolar range (0.33–3.13 nM). researchgate.net

A cornerstone of anticancer research involves assessing the ability of new chemical entities to induce death in cancer cells. Numerous this compound derivatives have been subjected to in vitro screening and have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.

For instance, a series of eighteen newly synthesized quinoxaline derivatives underwent evaluation for their anticancer activity against human breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. nih.govrsc.org Among them, compounds 11 and 13 emerged as the most potent, showing strong cytotoxic activity with IC₅₀ values ranging from 0.81 µM to 2.91 µM across the three cell lines. rsc.org Derivatives 4a and 5 also exhibited significant cytotoxicity. rsc.orgrsc.org

In a separate study, 3-methylquinoxaline derivatives designed as VEGFR-2 inhibitors were also assessed for cytotoxicity. semanticscholar.org Compounds 11e , 11g , 12e , 12g , and 12k displayed promising results against MCF-7 and HepG2 cells, with IC₅₀ values between 2.1 and 9.8 µM. semanticscholar.org Compound 11e was particularly effective, with IC₅₀ values of 2.7 µM against MCF-7 and 2.1 µM against HepG2 cells. semanticscholar.org

Further confirming these findings, research on derivatives of 6-bromo-3-methylquinoxalin-2(1H)-one also revealed potent cytotoxic activity against three tumor cell lines; compounds 4 and 12a in this series were found to be more potent than Doxorubicin. nih.govsci-hub.se

Table 2: Cytotoxic Activity of Selected this compound Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11 | MCF-7 | 0.81 | rsc.org |

| HepG2 | 1.34 | rsc.org | |

| HCT-116 | 2.91 | rsc.org | |

| 13 | MCF-7 | 1.11 | rsc.org |

| HepG2 | 1.93 | rsc.org | |

| HCT-116 | 2.87 | rsc.org | |

| 4a | MCF-7 | 3.21 | rsc.org |

| HepG2 | 4.15 | rsc.org | |

| HCT-116 | 4.54 | rsc.org | |

| 11e | MCF-7 | 2.7 | semanticscholar.org |

The formation of new blood vessels, a process known as angiogenesis, is essential for providing nutrients to growing tumors and facilitating metastasis. tandfonline.comsemanticscholar.org Consequently, inhibiting angiogenesis is a validated and important strategy in cancer treatment. tandfonline.com Derivatives based on the this compound structure have been specifically designed and investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.comsemanticscholar.orgtandfonline.com

Table 3: VEGFR-2 Inhibitory Activity of Selected 3-Methylquinoxaline Derivatives

| Compound | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|

| 17b | 2.7 | nih.gov |

| 27a | 3.2 | tandfonline.com |

| Sorafenib (Reference) | 3.12 | tandfonline.comnih.gov |

Cytotoxic Effects on Tumor Cell Lines

Anti-inflammatory Activity Research

There is a well-established link between chronic inflammation and the pathogenesis of numerous diseases, including cancer. nih.govresearchgate.net This has prompted the exploration of quinoxaline derivatives as potential anti-inflammatory agents. nih.govwiley.comscispace.com A primary target in this area is the cyclooxygenase (COX) enzyme, especially the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. nih.gov

Research has successfully identified this compound derivatives that exhibit selective inhibition of COX-2 over the constitutive COX-1 isoform. nih.govrsc.org In a study of dual EGFR/COX-2 inhibitors, compounds 11 and 13 were identified as the most potent and selective COX-2 inhibitors, with IC₅₀ values of 0.62 µM and 0.46 µM, respectively. nih.govrsc.org These compounds demonstrated high selectivity for COX-2, with selectivity indexes (SI) of 61.23 and 66.11. nih.govrsc.org Compound 5 also displayed good potency and selectivity. nih.govrsc.org The ability to selectively inhibit COX-2 suggests that the this compound scaffold could be used to develop novel anti-inflammatory drugs with potentially improved safety profiles compared to non-selective agents. scispace.com

Table 4: COX-2 Inhibitory Activity and Selectivity of Selected this compound Derivatives

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| 13 | 0.46 nih.govrsc.org | 30.41 nih.govrsc.org | 66.11 nih.govrsc.org |

| 11 | 0.62 nih.govrsc.org | 37.96 nih.govrsc.org | 61.23 nih.govrsc.org |

| 5 | 0.83 nih.govrsc.org | 40.32 nih.gov | 48.58 nih.govrsc.org |

| 4a | 1.17 nih.govrsc.org | 28.80 nih.gov | 24.61 nih.govrsc.org |

Antimicrobial and Antifungal Activity Research

The quinoxaline ring system is a structural component of several naturally occurring antibiotics, and synthetic derivatives have long been recognized for their antimicrobial potential. scholarsresearchlibrary.com Research has confirmed that derivatives of this compound can exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. scholarsresearchlibrary.comnih.govsapub.orgresearchgate.net

For example, the synthesis and evaluation of 3-substituted styryl-quinoxalin-2(1H)-ones and related compounds revealed that several derivatives possessed significant antibacterial or antifungal properties. sapub.orgresearchgate.net In another study, new quinoxaline derivatives were prepared by incorporating aromatic aldehyde and amine functionalities, with the explicit goal of optimizing their antimicrobial activity. nih.gov These studies consistently report antimicrobial and antifungal effects, highlighting the potential of the this compound class as a source for new anti-infective agents, although specific minimum inhibitory concentration (MIC) data varies between different compound series and tested organisms. scholarsresearchlibrary.comsapub.orgresearchgate.net

Table 5: List of Mentioned Chemical Compounds and Identifiers

| Compound Name/Identifier |

|---|

| This compound |

| 2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylhydrazine-carbothioamide |

| 3-methylquinoxaline-2-thiol |

| 3-vinyl-quinoxalin-2(1H)-one |

| 4-methyl-3-oxo-N′-(3-oxo-3-phenylpropanoyl)-3,4-dihydroquinoxaline-2-carbohydrazide |

| 6-bromo-3-methylquinoxalin-2(1H)-one |

| AZD4547 |

| Compound 4 |

| Compound 4a |

| Compound 5 |

| Compound 11 |

| Compound 11e |

| Compound 11g |

| Compound 12a |

| Compound 12e |

| Compound 12g |

| Compound 12k |

| Compound 13 |

| Compound 17b |

| Compound 27a |

| Doxorubicin |

Antiviral (e.g., Anti-HIV) Activity Research

Quinoxaline derivatives have been a subject of interest in the search for novel antiviral agents. nih.govmdpi.com Research has shown that their antiviral efficacy is highly dependent on the specific substitution patterns on the quinoxaline ring. ipp.ptscispace.com

Some derivatives of this compound have been investigated for their potential against the Human Immunodeficiency Virus (HIV). For instance, a series of 6-chloro-7-fluoro quinoxalines were synthesized and evaluated for their anti-HIV activity. The study revealed that bulky substitutions at the C-2 and C-3 positions resulted in the most potent anti-HIV agents compared to those with less bulky groups. mdpi.com Additionally, the presence of a fluoro group at these positions was also found to be beneficial for anti-HIV activity. mdpi.com

In another study, a novel acyclic quinoxaline nucleoside, 1-(2,3-dihydroxy propyl)-6,7-dimethyl-quinoxaline-2-one, was synthesized and showed inhibitory activity against HIV-1 with an EC50 value of 0.15 ± 0.1 µg/mL and a therapeutic index of 73. mdpi.com

Furthermore, pharmacophore modeling and 3D-QSAR studies on quinoxaline derivatives have suggested that the incorporation of hydrophobic, bulky, and electronegative groups can enhance their anti-HIV potency. nih.gov Based on these computational models, several this compound derivatives were designed and synthesized. Two of these derivatives, 7d and 7e , demonstrated promising anti-HIV activity against the III-B strain of HIV-1 and are considered for further exploration. nih.gov

It has also been noted that some quinoxalinone derivatives may act as tranquilizers and sedatives, which could be relevant in the broader context of managing symptoms in viral illnesses. ub.rocherkasgu.press

Table 1: Antiviral Activity of Selected this compound Derivatives

| Compound | Target Virus | Activity | Reference |

|---|---|---|---|

| 6-chloro-7-fluoro quinoxalines with bulky C-2/C-3 substituents | HIV | Potent anti-HIV agents | mdpi.com |

| 1-(2,3-dihydroxy propyl)-6,7-dimethyl-quinoxaline-2-one | HIV-1 | EC50 = 0.15 ± 0.1 µg/mL | mdpi.com |

| Derivative 7d | HIV-1 (III-B strain) | Good anti-HIV activity | nih.gov |

| Derivative 7e | HIV-1 (III-B strain) | Good anti-HIV activity | nih.gov |

Antidiabetic Activity Research

Quinoxaline derivatives have emerged as a promising class of compounds in the research for new antidiabetic agents. nih.gov In one study, a new series of quinoxalinone derivatives was designed and evaluated for their hypoglycemic effects. Two compounds, 5i and 6b , exhibited strong hypoglycemic activity, comparable to the positive control, pioglitazone. nih.gov Their mechanism of action is thought to involve the alleviation of cellular oxidative stress and modulation of glucose transporters. nih.gov

Another investigation focused on a novel N-arylacetamide quinoxaline-based compound, 2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-4,5-dihydro-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (MOQTA), which was synthesized and assessed as a potential antidiabetic agent. arabjchem.org This highlights the ongoing efforts to develop new quinoxaline-based drugs for diabetes. arabjchem.org

Table 2: Antidiabetic Activity of Selected this compound Derivatives

| Compound | Activity | Comparison | Potential Mechanism | Reference |

|---|---|---|---|---|

| 5i | Strong hypoglycemic effect | Comparable to Pioglitazone | Alleviation of cellular oxidative stress, modulation of glucose transporters | nih.gov |

| 6b | Strong hypoglycemic effect | Comparable to Pioglitazone | Alleviation of cellular oxidative stress, modulation of glucose transporters | nih.gov |

| MOQTA | Potential antidiabetic agent | Under investigation | N/A | arabjchem.org |

Antithrombotic Properties

Several quinoxalinone derivatives have been patented for their antithrombotic activity. mdpi.comsapub.org These compounds show potential as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. researchgate.net Examples of such patented compounds include 3-{4-[5-(2, 6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine and 4-(4, 7-dimethyl-3-oxo-3, 4-dihydroquinoxalin-2-ylmethyl)-benzamidine. sapub.org

Neuroprotective Potential

Research has indicated that derivatives of quinoxaline may possess neuroprotective properties. ontosight.ai For instance, 1-Methyl-1,2,3,4-tetrahydroquinoxaline (1-MeTHQ), a related compound, has been shown to antagonize behavioral syndromes induced by neurotoxins in rodent models, suggesting potential utility in conditions like Parkinson's disease. Furthermore, some quinoxaline derivatives are being investigated for their role in treating central nervous system disorders, potentially acting as antagonists at serotonin (B10506) receptors, which are implicated in mood and anxiety regulation. Studies on 7-Bromo-1-methyl-1H-quinoxalin-2-one have also suggested it could reduce neuronal apoptosis induced by oxidative stress.

Central Nervous System Activity (e.g., Tranquilizers, Sedatives)

Structural modifications of the basic quinoxalinone structure have led to derivatives with tranquilizer and sedative properties. ub.rooaji.netcherkasgu.press This suggests that this compound derivatives could be a fruitful area for the development of new agents targeting the central nervous system.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Variation on Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. frontiersin.org Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For antiviral activity , particularly against HIV, SAR studies have shown that bulky substituents at the C-2 and C-3 positions of the quinoxaline ring are favorable. mdpi.com The presence of a fluoro group at these positions also enhances anti-HIV activity. mdpi.com Furthermore, computational studies suggest that incorporating hydrophobic, bulky, and electronegative groups can increase the potency of these compounds as anti-HIV agents. nih.gov

In the context of anticancer activity , SAR analysis of novel quinoxaline derivatives revealed that substitution with ethyl benzoyl acetate (B1210297) or phenyl isothiocyanate appears to be optimal for both anticancer and COX-2 inhibitory activities. nih.gov For quinoxaline-1,4-di-N-oxides, anticancer activity is dependent on the substituents in the carbonyl group, with potency increasing in the order: ethyl < isopropyl < tert-butyl < phenyl-ones. nih.gov Electron-withdrawing groups at position 6 or 7 of the quinoxaline ring also enhance cytotoxicity. nih.gov

Regarding antidiabetic activity , the introduction of a 1,2,3-triazole moiety linked to the quinoxaline core has been explored. arabjchem.org The π-stacking, hydrogen bonding, and hydrophobic effects play critical roles in promoting the inhibitory activity against α‐amylase and α‐glucosidase. arabjchem.org

For neuroprotective activity , the presence of a cyclopropyl (B3062369) group can enhance membrane permeability, making the compound more suitable for CNS applications. The combination of bromine and fluorine has been shown to improve pharmacokinetic properties, including blood-brain barrier penetration.

Finally, for antithrombotic activity , molecular modeling and SAR studies of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFβR) inhibitors have identified a key interaction between the substitution region of the derivatives and a hydrophobic pocket behind the ATP binding site. nih.gov This provides a basis for the lead optimization of these compounds as PDGFβR inhibitors. nih.gov

Rational Design of Bioactive this compound Analogs

The rational design of bioactive analogs based on the this compound scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. This process involves targeted structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Researchers focus on the functionalization at various positions of the quinoxalinone core, particularly the C3 position, to modulate biological activity. acs.orgccspublishing.org.cn

A common approach involves the synthesis of a series of derivatives where different substituents are introduced at specific sites of the this compound molecule. For instance, the methyl group at the C3-position can be functionalized to create derivatives with diverse pharmacological effects, including anticancer and anti-inflammatory properties. ccspublishing.org.cnsci-hub.se The synthesis of 3-substituted quinoxalin-2(1H)-ones is a primary focus, as these modifications have led to the development of potent drug candidates. ccspublishing.org.cn

Molecular hybridization, which combines the this compound scaffold with other known bioactive pharmacophores, is another rational design strategy. researchgate.net This can lead to hybrid compounds with potentially synergistic or enhanced biological activities. researchgate.netsemanticscholar.org For example, combining the quinoxaline moiety with structures known to have antimicrobial or anticancer effects can produce novel compounds with improved therapeutic profiles. researchgate.netsemanticscholar.org

Computational methods, such as molecular docking, are often employed to predict the binding interactions of designed analogs with their biological targets. sci-hub.se This in-silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby streamlining the drug discovery process. sci-hub.se The design process also considers the introduction of specific chemical groups to improve physicochemical properties. For example, incorporating a difluoromethyl (CF2H) moiety is a strategy used to enhance the metabolic stability and bioavailability of drug candidates. mdpi.com

The following table summarizes examples of rationally designed this compound analogs and their targeted biological activities.

| Derivative Class | Modification Strategy | Targeted Biological Activity | Reference |

| 3-Aminoquinoxalin-2(1H)-ones | C3-H Amination | Varied therapeutic applications | acs.org |

| 3-Alkenylquinoxalin-2(1H)-ones | C3-H Alkenylation | Development of pharmacologically active compounds | ccspublishing.org.cn |

| 3-Difluoromethyl-quinoxalin-2-ones | Introduction of CF2H group | Potential for various therapeutic uses | mdpi.com |

| Quinoxaline Hybrids | Molecular Hybridization | Enhanced antimicrobial or anticancer activity | researchgate.net |

Prodrug Development and Modification for Improved Pharmacological Profiles

Prodrug design is a strategic approach to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as low solubility or poor membrane permeability. nih.govmdpi.com For this compound derivatives, prodrug strategies can be employed to enhance their therapeutic potential.

A key modification involves the attachment of a promoiety to the active drug, which is designed to be cleaved in vivo, either chemically or enzymatically, to release the parent drug. mdpi.com This approach can improve oral absorption, increase site-specificity, and enhance stability. mdpi.com